2-Fluoro-5-iodobenzoyl chloride is an organic compound with the molecular formula C₇H₃ClFIO and a molecular weight of 284.45 g/mol. It is a crystalline solid, typically appearing as a white substance, with a melting point ranging from 30 to 34 °C and a predicted boiling point of approximately 269.1 °C . This compound is classified as an acid chloride, which indicates that it contains a carbonyl group (C=O) directly bonded to a chlorine atom. It is sensitive to moisture and light, requiring storage under inert gases such as nitrogen or argon at low temperatures (2–8 °C) .
As a reactive intermediate, 2-Fluoro-5-iodobenzoyl chloride likely doesn't have a specific mechanism of action in biological systems. Its primary function would be as a chemical reagent for further transformations.
Several methods can be employed for the synthesis of 2-fluoro-5-iodobenzoyl chloride:
2-Fluoro-5-iodobenzoyl chloride is primarily used in:
Interaction studies involving 2-fluoro-5-iodobenzoyl chloride focus on its reactivity with nucleophiles and other reagents in synthetic chemistry. These studies help elucidate its potential role in forming biologically active compounds and understanding its behavior in various chemical environments .
Several compounds share structural similarities with 2-fluoro-5-iodobenzoyl chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Fluoro-5-nitrobenzoyl chloride | C₇H₃ClFNO₂ | Contains a nitro group instead of iodine |
4-Fluorobenzoyl chloride | C₇H₄ClF | Lacks iodine; fluorine at para position |
3-Iodobenzoyl chloride | C₇H₅ClI | Contains iodine but no fluorine |
The unique combination of both fluorine and iodine atoms in the benzene ring distinguishes 2-fluoro-5-iodobenzoyl chloride from other similar compounds. This combination can impart distinct electronic properties, affecting reactivity and biological activity, making it valuable for specific applications in medicinal chemistry .
Corrosive